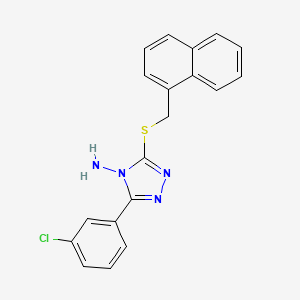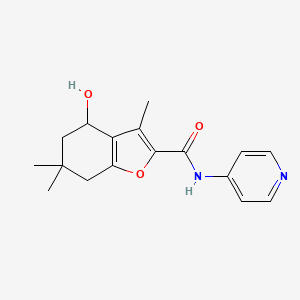![molecular formula C26H19Cl2N5OS B15098557 (5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15098557.png)
(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, chlorobenzaldehydes, and thiosemicarbazides. The key steps may involve:
Condensation Reactions: Formation of the pyrazole ring through condensation of phenylhydrazine with chlorobenzaldehyde.
Cyclization: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions involving thiosemicarbazide derivatives.
Methylidene Formation: Introduction of the methylidene group through reactions with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require robust purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the chlorophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated or hydrogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: Other compounds in this class with varying substituents.
Pyrazole Derivatives: Compounds with similar pyrazole cores but different functional groups.
Uniqueness
The uniqueness of “(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C26H19Cl2N5OS |
|---|---|
分子量 |
520.4 g/mol |
IUPAC名 |
(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H19Cl2N5OS/c27-19-11-9-16(10-12-19)23-18(15-32(30-23)21-7-2-1-3-8-21)14-22-25(34)33-26(35-22)29-24(31-33)17-5-4-6-20(28)13-17/h1-15,24,26,29,31H/b22-14- |
InChIキー |
AWDKEUZZFCYMJG-HMAPJEAMSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N5C(S4)NC(N5)C6=CC(=CC=C6)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N5C(S4)NC(N5)C6=CC(=CC=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B15098474.png)
![N-(3,4-dimethylphenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B15098475.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098478.png)
![6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15098486.png)
![N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B15098495.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098500.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B15098508.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098515.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B15098522.png)
}-N-(3,5-dimethox yphenyl)acetamide](/img/structure/B15098527.png)


